molecular formula C10H6BrClO3 B8308462 6-Bromo-4-(chloromethyl)-7-hydroxy-2h-chromen-2-one

6-Bromo-4-(chloromethyl)-7-hydroxy-2h-chromen-2-one

Cat. No. B8308462
M. Wt: 289.51 g/mol
InChI Key: TVUUWNOFLFDCFQ-UHFFFAOYSA-N
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Patent
US06472541B2

Procedure details

A suspension of 291.7 mg (1.008 mmol) of compound 11 in water (50 mL) was refluxed for 14 hours. The resulting solution was cooled and evaporated to give 268.7 mg (0.9913 mmol, 98% yield) of compound 14 as a solid, pure enough to use in the next step without further purification. 1H NMR (CD3OD) δ 7.83 (1H, s), 6.86 (1H, s), 6.40 (1H, s), 4.78 (2H, s).
Quantity
291.7 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][C:7](=[O:13])[CH:6]=[C:5]2[CH2:14]Cl.[OH2:16]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][C:7](=[O:13])[CH:6]=[C:5]2[CH2:14][OH:16]

Inputs

Step One
Name
Quantity
291.7 mg
Type
reactant
Smiles
BrC=1C=C2C(=CC(OC2=CC1O)=O)CCl
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC(OC2=CC1O)=O)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.9913 mmol
AMOUNT: MASS 268.7 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.